Nipradilol

Description

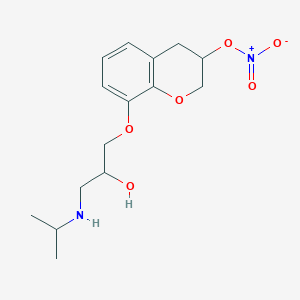

Structure

2D Structure

Properties

IUPAC Name |

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCPLEZZPVJJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868615 | |

| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81486-22-8 | |

| Record name | Nipradilol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81486-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipradilol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIPRADILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nipradilol can be synthesized from (3R)- or (3S)-3,4-dihydro-8-hydroxy-3-nitroxy-2H-1-benzopyran through glycidylation and amination . The process involves the following steps:

Esterification: The starting compound (3,4-dihydro-8-hydroxy-3-nitroxy-2H-1-benzopyran) is esterified using (L)-N-mesylphenylalanine in the presence of a condensing agent like dicyclohexylcarbodiimide.

Hydrolysis: The ester is then hydrolyzed to obtain the optically active (3R)-8-hydroxy compound.

Glycidylation and Amination: The hydroxy compound undergoes glycidylation followed by amination to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nipradilol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of this compound leads to the formation of amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include nitro compounds, amine derivatives, and substituted this compound compounds .

Scientific Research Applications

Nipradilol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study beta-adrenoceptor antagonism and nitric oxide donation.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving nitric oxide.

Medicine: Primarily used in the treatment of glaucoma and cardiovascular diseases. .

Industry: Utilized in the development of ophthalmic solutions and cardiovascular drugs.

Mechanism of Action

Nipradilol exerts its effects through dual mechanisms:

Beta-Adrenoceptor Antagonism: It blocks beta-adrenoceptors, reducing heart rate and blood pressure.

Nitric Oxide Donation: this compound donates nitric oxide, leading to vasodilation and improved blood flow

Molecular Targets and Pathways:

Beta-Adrenoceptors: this compound targets beta-adrenoceptors in the cardiovascular system.

Nitric Oxide Pathway: It activates the nitric oxide pathway, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation

Comparison with Similar Compounds

Mechanistic Differences :

- Propranolol: A nonselective β-blocker lacking vasodilatory activity. It reduces heart rate and contractility but may compromise coronary blood flow (CBF) in ischemic conditions .

- Timolol: A topical β-blocker for glaucoma, effective in lowering IOP by reducing aqueous humor production.

Efficacy :

Neuroprotection :

Denitro-Nipradilol and Structural Derivatives

Denitro-nipradilol (lacks NO moiety) retains β-blockade but loses vasodilatory and antioxidant effects:

- In canine models, denitro-nipradilol reduced heart rate similarly to propranolol but failed to improve myocardial pH or lactate metabolism during ischemia .

- The NO moiety in this compound contributes to 48.5% restoration of myocardial [H⁺] post-ischemia, a benefit absent in its denitro analog .

NO-Donor Hybrids: Latanoprostene Bunod (LBN) and Isosorbide Dinitrate (ISDN)

Latanoprostene Bunod (LBN):

- A prostaglandin-NO hybrid that enhances conventional aqueous outflow. In clinical trials, LBN reduced IOP by 1 mmHg more than latanoprost alone .

- Unlike this compound, LBN lacks β-blocking activity, limiting its utility in systemic conditions.

Isosorbide Dinitrate (ISDN) :

- A nitrate vasodilator that, like this compound, increases cGMP in tracheal smooth muscle. However, ISDN lacks β-blockade, making it ineffective for heart rate control .

| Parameter | This compound | LBN | ISDN |

|---|---|---|---|

| β-Blockade | Yes | No | No |

| NO Donation | Yes | Yes | Yes |

| IOP Reduction | ~6 mmHg | ~1 mmHg > Latanoprost | Oral/IV only |

| Myocardial Protection | Yes | N/A | Limited |

Ripasudil (Rho-Kinase Inhibitor)

- Ripasudil lowers IOP by enhancing trabecular meshwork outflow, with peak efficacy at 1 hour post-instillation, similar to this compound.

- Unlike this compound, ripasudil lacks systemic cardiovascular effects.

Portal Hypertension Agents: Propranolol vs. This compound

- In cirrhotic patients, this compound reduced hepatic venous pressure gradient (HVPG) by 16–28% via combined β-blockade and NO-mediated vasodilation, whereas propranolol relies solely on β-blockade .

Key Research Findings and Controversies

Biological Activity

Nipradilol is a synthetic compound that exhibits unique pharmacological properties, primarily functioning as a non-selective beta-blocker with additional alpha-blocking and vasodilating activities. Its diverse biological activity has made it a subject of interest in cardiovascular and ophthalmic research. This article delves into the biological mechanisms, effects, and clinical implications of this compound, supported by data tables and case studies.

Chemical Structure and Isomerism

This compound contains asymmetric carbon atoms, allowing for the existence of four optical isomers: R,R-NIP, S,R-NIP, R,S-NIP, and S,S-NIP. Each isomer exhibits distinct biological activities, particularly in terms of beta-blocking and vasodilating effects.

Table 1: Optical Isomers of this compound and Their Activities

| Isomer | Beta-Blocking Activity | Vasodilating Activity |

|---|---|---|

| R,R-NIP | 0.1 times that of NIP | Equivalent to NIP |

| S,R-NIP | 3-8 times that of NIP | 1.1-2 times that of NIP |

| R,S-NIP | Weaker than NIP | Weaker than NIP |

| S,S-NIP | Weaker than NIP | Weaker than NIP |

This compound functions through multiple mechanisms:

- Beta-Adrenoceptor Blocking : It antagonizes beta-adrenergic receptors, reducing heart rate and myocardial contractility.

- Alpha-Adrenoceptor Blocking : This action contributes to vasodilation by preventing vasoconstriction mediated by norepinephrine.

- Nitric Oxide Release : this compound enhances nitric oxide availability, which plays a crucial role in its vasodilatory effects.

Cardiovascular Effects

This compound is primarily used to manage hypertension and heart failure due to its ability to lower blood pressure effectively without causing significant reflex tachycardia. A study demonstrated that this compound's administration resulted in a significant reduction in mean arterial pressure (MAP) in patients with acute heart failure.

Table 2: Hemodynamic Effects of this compound

| Parameter | Baseline (mmHg) | Post-Treatment (mmHg) | p-value |

|---|---|---|---|

| MAP | 85 ± 5 | 75 ± 4 | <0.001 |

| Cardiac Index | 3.0 ± 0.5 | 3.1 ± 0.5 | 0.113 |

Ophthalmic Applications

In ophthalmology, this compound has been investigated for its potential to lower intraocular pressure (IOP) in glaucoma patients. A study involving normal volunteers showed that topical application of this compound resulted in a significant decrease in IOP without tachyphylaxis over an eight-week period.

Table 3: Effects on Intraocular Pressure

| Treatment | IOP Reduction (mmHg) | Duration of Effect (hours) |

|---|---|---|

| This compound (0.25%) | 4.2 | 12 |

| Timolol (0.5%) | Similar | Similar |

Case Studies

- Case Study on Heart Failure : A cohort study involving patients with acute heart failure showed that this compound significantly improved hemodynamic parameters without adverse effects on cardiac output or systemic vascular resistance.

- Ocular Hypertension : In a randomized controlled trial, patients treated with this compound demonstrated sustained IOP reduction compared to baseline measurements over the treatment period.

Q & A

Q. What are the dual mechanisms of action of nipradilol in reducing intraocular pressure (IOP)?

this compound combines β-adrenergic receptor blockade, α1-adrenergic receptor antagonism, and nitric oxide (NO) donation. The β-blockade reduces aqueous humor production, while NO-mediated vasodilation enhances trabecular outflow. Experimental studies on pig coronary arteries demonstrate its ability to reduce intracellular calcium ([Ca²⁺]i) and smooth muscle tension via NO signaling, which may parallel its effects on ocular blood flow and IOP regulation .

Q. What experimental models are used to study this compound’s neuroprotective effects in glaucoma?

Rodent optic nerve crush models are commonly employed. For example, this compound promotes retinal ganglion cell (RGC) survival by S-nitrosylation of PTEN, enhancing axonal regeneration. In vitro studies using rat cortical neurons further validate its cytoprotective actions against excitotoxicity, likely mediated through NO pathways .

Q. How does topical this compound distribute within ocular tissues?

MRI studies in pig eyes using ultra-heavily T2-weighted sequences reveal that topical this compound penetrates the posterior retina via the conjunctival-scleral route. Pharmacokinetic analyses in monkeys confirm its periocular distribution, with measurable effects on optic nerve head blood flow .

Advanced Research Questions

Q. How does this compound modulate calcium dynamics in vascular smooth muscle, and what implications does this have for ocular hemodynamics?

In pig coronary arteries, this compound inhibits histamine-induced [Ca²⁺]i elevation (IC₅₀ = 1.2 × 10⁻⁸ M) and tension (IC₅₀ = 5.0 × 10⁻⁸ M) by reducing extracellular Ca²⁺ influx and shifting [Ca²⁺]i-tension curves to the right. This suggests enhanced vasodilation in ocular vessels, improving optic nerve head perfusion .

Q. What statistical methods are appropriate for analyzing longitudinal IOP data in this compound trials?

Repeated-measures ANOVA with Bonferroni/Dunnett corrections is recommended for comparing pre- and post-treatment IOP measurements at 3-month intervals. For visual field and Heidelberg Retina Tomograph (HRT) parameters, annual trend/event analyses with covariance adjustments account for progressive changes .

Q. How does this compound’s NO donation interact with retinal blood flow and neuroprotection?

this compound upregulates NO synthase (NOS) activity, counteracting baseline NO pathway dysfunction in glaucomatous eyes. Increased optic nerve head blood flow (measured via laser speckle flowmetry) correlates with RGC survival in rat models, independent of IOP reduction .

Q. How can researchers resolve contradictions between IOP reduction and visual field deterioration in long-term this compound studies?

In a 5-year clinical trial, this compound significantly reduced IOP (13.7 ± 2.1 mmHg vs. baseline 17.0 ± 1.8 mmHg) but worsened visual fields in 16% of patients. Stratified analysis by baseline HRT parameters (e.g., cup depth) and multivariate regression can isolate confounding factors like disease progression versus drug efficacy .

Q. What experimental designs elucidate this compound’s cross-talk with β-adrenergic agonists like isoprenaline?

In pig coronary arteries, this compound exhibits a biphasic response: at low concentrations (<3 × 10⁻⁸ M), it antagonizes isoprenaline-induced [Ca²⁺]i reduction (IC₅₀ = 2.5 × 10⁻⁸ M), while higher concentrations (>10⁻⁶ M) diminish this effect. Dual-electrode voltage-clamp studies or radioligand binding assays can further dissect receptor interactions .

Q. How do cytotoxicity assays inform this compound’s therapeutic window in neuronal cultures?

Primary rat cortical neurons exposed to this compound show dose-dependent cytoprotection against NMDA-induced excitotoxicity (EC₅₀ = 10⁻⁶ M). However, at >10⁻⁴ M, cytotoxic effects emerge, highlighting the need for precise concentration gradients in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.